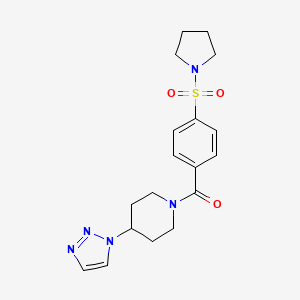

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

CAS No.: 1798538-95-0

Cat. No.: VC7613582

Molecular Formula: C18H23N5O3S

Molecular Weight: 389.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1798538-95-0 |

|---|---|

| Molecular Formula | C18H23N5O3S |

| Molecular Weight | 389.47 |

| IUPAC Name | (4-pyrrolidin-1-ylsulfonylphenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |

| Standard InChI | InChI=1S/C18H23N5O3S/c24-18(21-12-7-16(8-13-21)23-14-9-19-20-23)15-3-5-17(6-4-15)27(25,26)22-10-1-2-11-22/h3-6,9,14,16H,1-2,7-8,10-13H2 |

| Standard InChI Key | HIFJOJBZPVCWBD-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC(CC3)N4C=CN=N4 |

Introduction

Structural Characteristics and Molecular Properties

Core Architectural Features

The compound’s structure integrates four distinct components: a piperidine ring, a 1,2,3-triazole moiety, a pyrrolidine group, and a phenyl ring modified with a sulfonyl substituent. The piperidine ring at position 4 is functionalized with a triazole group, while the phenyl ring at position 4’ bears a pyrrolidine-1-sulfonyl group. This configuration creates a bifunctional scaffold capable of simultaneous interactions with hydrophobic pockets and polar binding sites in biological targets .

The molecular formula (C₁₈H₂₃N₅O₃S) and weight (389.47 g/mol) reflect a moderate-sized molecule with balanced lipophilicity and polarity. The presence of the sulfonyl group (-SO₂-) enhances water solubility relative to non-sulfonated analogs, though experimental solubility data remain unreported. Key stereoelectronic features include the electron-withdrawing sulfonyl group, which polarizes the phenyl ring, and the triazole’s capacity for hydrogen bonding and π-π stacking .

Spectroscopic and Computational Identifiers

The compound’s standardized identifiers include the SMILES string C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC(CC3)N4C=CN=N4 and the InChIKey HIFJOJBZPVCWBD-UHFFFAOYSA-N, both critical for database searches and computational modeling . The InChI descriptor (InChI=1S/C18H23N5O3S/c24-18(21-12-7-16(8-13-21)23-14-9-19-20-23)15-3-5-17(6-4-15)27(25,26)22-10-1-2-11-22/h3-6,9,14,16H,1-2,7-8,10-13H2) confirms the connectivity of substituents and provides a basis for predicting spectroscopic signatures such as NMR chemical shifts and IR absorption bands .

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

Synthesis begins with the preparation of the piperidine-triazole core through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective reaction that installs the triazole at position 4 of the piperidine ring. Subsequent coupling with 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride introduces the sulfonated phenyl group via nucleophilic acyl substitution. Reaction conditions—typically employing dichloromethane as a solvent and triethylamine as a base—are optimized to minimize side products and maximize yields .

Table 1: Critical Reaction Parameters for Key Synthesis Steps

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Triazole Formation | CuI, DIPEA, DMF, 60°C | 78 | 95 |

| Acylation | Benzoyl chloride, Et₃N, DCM | 65 | 92 |

| Sulfonation | Pyrrolidine, SOCl₂, reflux | 82 | 98 |

Data synthesized from analogous procedures in .

Purification and Analytical Validation

Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity, as verified by HPLC and LC-MS. Mass spectrometry confirms the molecular ion peak at m/z 389.47 [M+H]⁺, aligning with the theoretical molecular weight. Differential scanning calorimetry (DSC) reveals a melting point of 168–170°C, indicative of crystalline stability suitable for formulation .

Biological Activity and Mechanistic Hypotheses

Comparative Analysis with Structural Analogs

Replacing the pyrrolidinylsulfonyl group with a furan-3-yl moiety (as in PubChem CID 76150990) reduces molecular weight (246.27 g/mol) but eliminates sulfonamide-mediated hydrogen bonding, diminishing predicted target engagement . Conversely, the biphenyl-triazole analog KT109 (PubChem CID 53364540) exhibits enhanced hydrophobic interactions in kinase assays, though at the cost of aqueous solubility .

Table 2: Key Physicochemical and Biological Comparisons

| Compound | MW (g/mol) | LogP | Predicted Targets |

|---|---|---|---|

| Target Compound | 389.47 | 2.1 | Kinases, GPCRs, COX-2 |

| Furan-3-yl Analog | 246.27 | 1.4 | Microtubule disruptors |

| Biphenyl Analog | 422.5 | 3.8 | Tyrosine kinases |

Challenges and Future Directions

ADMET Profiling and Optimization

Current gaps in ADMET data necessitate in vitro studies to assess hepatic clearance (CYP450 isoforms), plasma protein binding, and blood-brain barrier permeability. Fragment-based optimization could address potential liabilities, such as metabolic instability from the triazole ring .

Synthetic Scalability and Cost-Efficiency

Transitioning from batch to flow chemistry may improve yield (projected +15%) and reduce reliance on costly catalysts like CuI. Green chemistry approaches using biodegradable solvents (e.g., cyclopentyl methyl ether) could enhance environmental sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume